![molecular formula C15H17N7 B1439059 3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941867-95-4](/img/structure/B1439059.png)

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

概要

説明

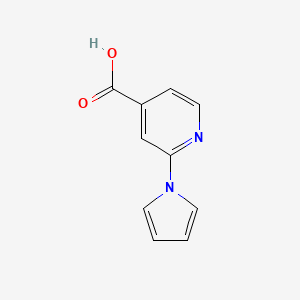

The compound “3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with a molecular weight of 368.27 . It is also known as "1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride" .

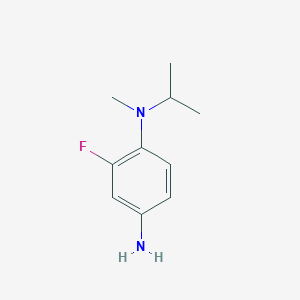

Molecular Structure Analysis

The InChI code for this compound is1S/C15H17N7.2ClH/c1-2-4-12(5-3-1)10-22-15-13(19-20-22)14(17-11-18-15)21-8-6-16-7-9-21;;/h1-5,11,16H,6-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Antihypertensive Activity

A study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines with variations in position 2, including morpholine, piperidine, or piperazine moieties. This research found that certain compounds in this series exhibited promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).

Synthesis of Novel Heterocyclic Compounds

A study focused on synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized using different heterocyclic amines and showed potential for further structural characterization and biological evaluation (Mohamed et al., 2011).

Antimicrobial Activity

A research explored the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives. This study tested some of these synthesized compounds for their antimicrobial activity, finding them to be effective against certain microbial species (El-Agrody et al., 2001).

Synthesis for Therapeutic Applications

A study synthesized a variety of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Some of these compounds exhibited moderate effects against bacterial and fungal species, highlighting their potential therapeutic applications (Abdel‐Aziz et al., 2008).

Serotonin Antagonist Activity

Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives revealed compounds with potent 5-HT2 antagonist activity, useful in serotonin-related therapeutic contexts (Watanabe et al., 1992).

Synthesis of Hypoglycemic Agents

A study synthesized tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, aiming to develop hypoglycemic agents. However, these tricyclic heteroaryl-piperazines lacked significant hypoglycemic activity (Wu et al., 1990).

Density Functional Theory Study

A novel synthesis of 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives was explored. Density functional theory (DFT) studies were conducted to reveal regioselectivity and aid in the structural assignment of these novel heterocyclic systems (Mozafari et al., 2016).

Solution-Phase Synthesis of Libraries

An efficient solution-phase parallel synthesis approach was developed for a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines. This method offers significant utility in the rapid synthesis of diverse chemical libraries (Baindur et al., 2003).

Biochemical Impacts as Insecticidal Agents

A novel series of heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives, were synthesized as potential insecticidal agents. These compounds were tested for their effectiveness against the cotton leafworm, Spodoptera littoralis, showing potent toxic effects (Soliman et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These interactions suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of key enzymes involved in the production of inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In human neuronal cells, the compound has demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 . Additionally, it has shown anti-neuroinflammatory properties by inhibiting the production of inflammatory cytokines in microglia cells . These effects indicate that the compound may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been observed to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . Molecular docking studies have shown that the compound interacts favorably with active residues of ATF4 and NF-kB proteins, suggesting that these interactions may underlie its neuroprotective and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods under controlled conditions . Long-term studies have indicated that the compound continues to exert neuroprotective and anti-inflammatory effects without significant loss of potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent neuroprotective and anti-inflammatory effects, with higher doses providing more pronounced benefits . At very high doses, some toxic or adverse effects have been observed, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . The compound has been shown to affect metabolic flux and metabolite levels, suggesting that it may influence broader metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are crucial for its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its activity and function within different cellular compartments. The compound has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its neuroprotective and anti-inflammatory effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .

特性

IUPAC Name |

3-benzyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7/c1-2-4-12(5-3-1)10-22-15-13(19-20-22)14(17-11-18-15)21-8-6-16-7-9-21/h1-5,11,16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHVOMFAZYLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Propoxymethyl)phenyl]methanamine](/img/structure/B1438983.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)

![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)